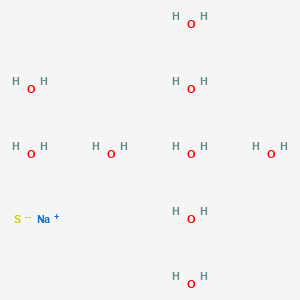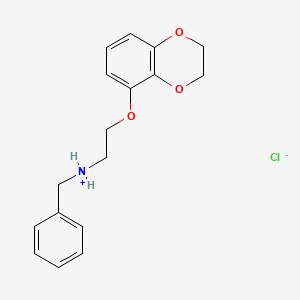
(tert-Decanoato-O)(2-ethylhexanoato-O)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a coordination compound that features copper as the central metal atom coordinated with two different organic ligands: tert-decanoate and 2-ethylhexanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves the reaction of copper salts with the corresponding carboxylic acids. One common method is to react copper(II) acetate with tert-decanoic acid and 2-ethylhexanoic acid in an organic solvent under reflux conditions. The reaction can be represented as follows:
Cu(OAc)2+tert-decanoic acid+2-ethylhexanoic acid→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where copper salts and carboxylic acids are mixed in a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.
Scientific Research Applications
(tert-Decanoato-O)(2-ethylhexanoato-O)copper has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic reactions such as cross-coupling and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles.
Biology and Medicine: Research is being conducted on its potential use in antimicrobial agents and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is unique due to its mixed-ligand coordination, which can provide distinct chemical properties compared to simpler copper salts like copper(II) acetate or copper(II) chloride. The presence of both tert-decanoate and 2-ethylhexanoate ligands can influence the compound’s solubility, reactivity, and stability, making it suitable for specific applications where other copper compounds may not be as effective.
Properties
CAS No. |
100231-69-4 |
|---|---|
Molecular Formula |
C18H36CuO4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
REDQJIXTOVGARX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


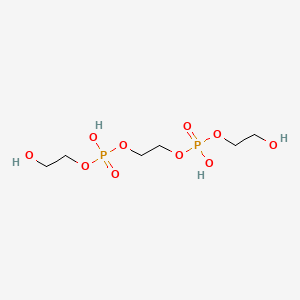
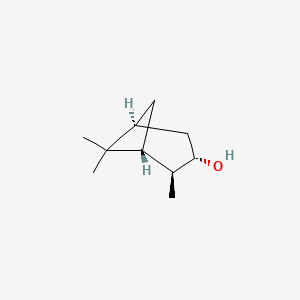
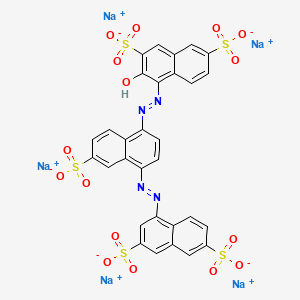
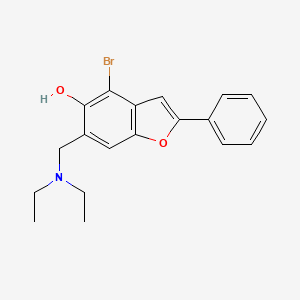
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)





![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
